

Itaconic Acid-13C5: A Technical Guide to Investigating Immunometabolism

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Compound of Interest

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Introduction to Itaconic Acid in Immunometabolism

Itaconic acid, a dicarboxylic acid produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, has emerged as a critical regulator of immune responses and inflammatory metabolism.^{[1][2]} Initially recognized for its industrial applications, it is now understood to be a key metabolite in mammalian immune cells, particularly macrophages, where its production is significantly upregulated upon inflammatory stimuli.^{[3][4][5]} This molecule possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a focal point in the study of immunometabolism.^{[1][2]}

The primary mechanism of action for itaconic acid involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the TCA cycle.^{[2][5][6][7]} This inhibition leads to the accumulation of succinate, which can modulate inflammatory signaling.^{[5][6]} Furthermore, itaconic acid influences cellular metabolism by affecting glycolysis and activating the Nrf2 antioxidant response pathway.^{[8][9]} Its diverse roles in regulating immune cell function have positioned itaconic acid and its derivatives as promising therapeutic targets for a range of inflammatory and infectious diseases.^{[1][2]}

Itaconic Acid-13C5 as a Tool for Metabolic Tracing

Stable isotope-labeled compounds are indispensable for delineating cell-specific metabolic pathways.^[4] **Itaconic acid-13C5**, a stable isotope-labeled version of itaconic acid, serves as a

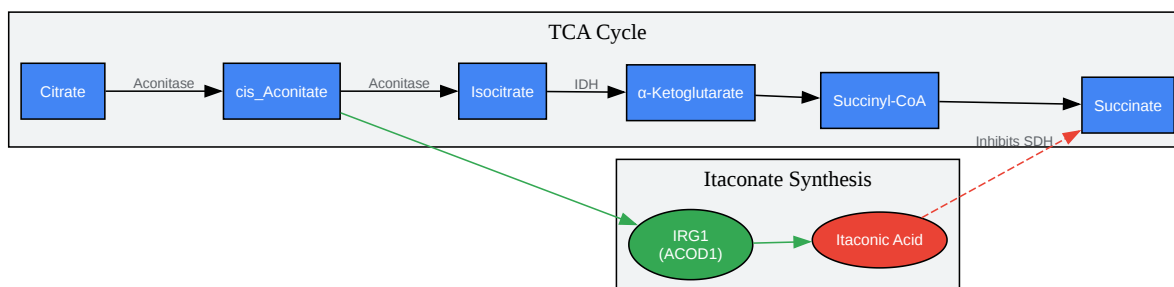
powerful tracer to investigate its metabolic fate and its impact on cellular metabolism.[3][4] By introducing **Itaconic acid-13C5** into cell cultures or in vivo models, researchers can track the incorporation of the heavy carbon atoms into downstream metabolites using techniques like mass spectrometry.[3][4][6] This allows for the precise quantification of metabolic fluxes and the elucidation of how itaconic acid influences various metabolic pathways, such as the TCA cycle and glycolysis.[4][5] Furthermore, **Itaconic acid-13C5** is frequently used as an internal standard for accurate quantification of endogenous itaconic acid levels in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Key Signaling Pathways Influenced by Itaconic Acid

Itaconic acid exerts its immunomodulatory effects through the modulation of several key signaling pathways:

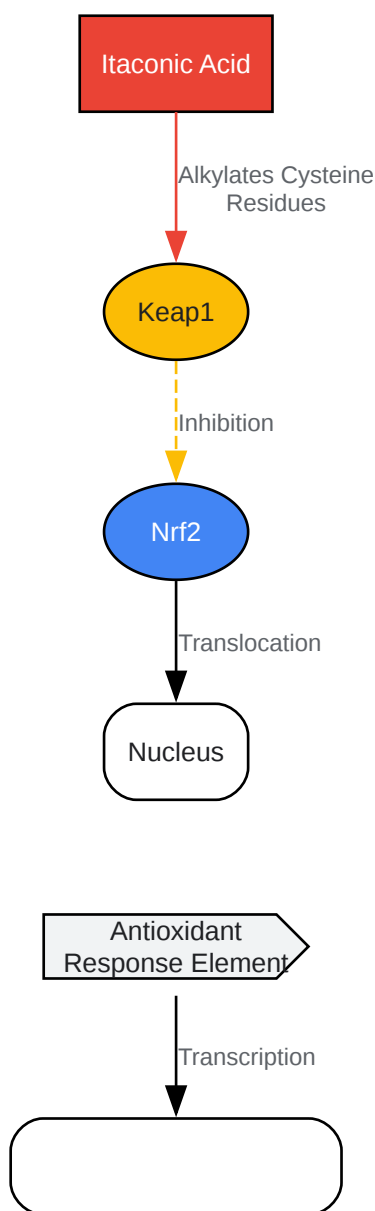
- **Succinate Dehydrogenase (SDH) Inhibition:** As a structural analog of succinate, itaconic acid competitively inhibits SDH, leading to an accumulation of succinate. This metabolic shift has profound implications for cellular respiration and inflammatory signaling.[5][6][7]
- **Nrf2 Activation:** Itaconic acid and its derivatives can activate the transcription factor Nrf2, a master regulator of the antioxidant response.[8][10][11] This is achieved through the alkylation of cysteine residues on Keap1, the negative regulator of Nrf2, leading to the transcription of antioxidant and anti-inflammatory genes.[8][11]
- **Glycolysis Modulation:** Itaconic acid has been shown to impair glycolysis in macrophages by modifying key glycolytic enzymes such as ALDOA and GAPDH.[9] This contributes to its anti-inflammatory effects by limiting the metabolic reprogramming that supports a pro-inflammatory state.
- **Type I Interferon Production:** Recent studies have revealed a link between itaconate-mediated SDH inhibition and the production of type I interferons, highlighting a novel role for itaconic acid in antiviral immunity.

Diagrams of Signaling Pathways and Experimental Workflows



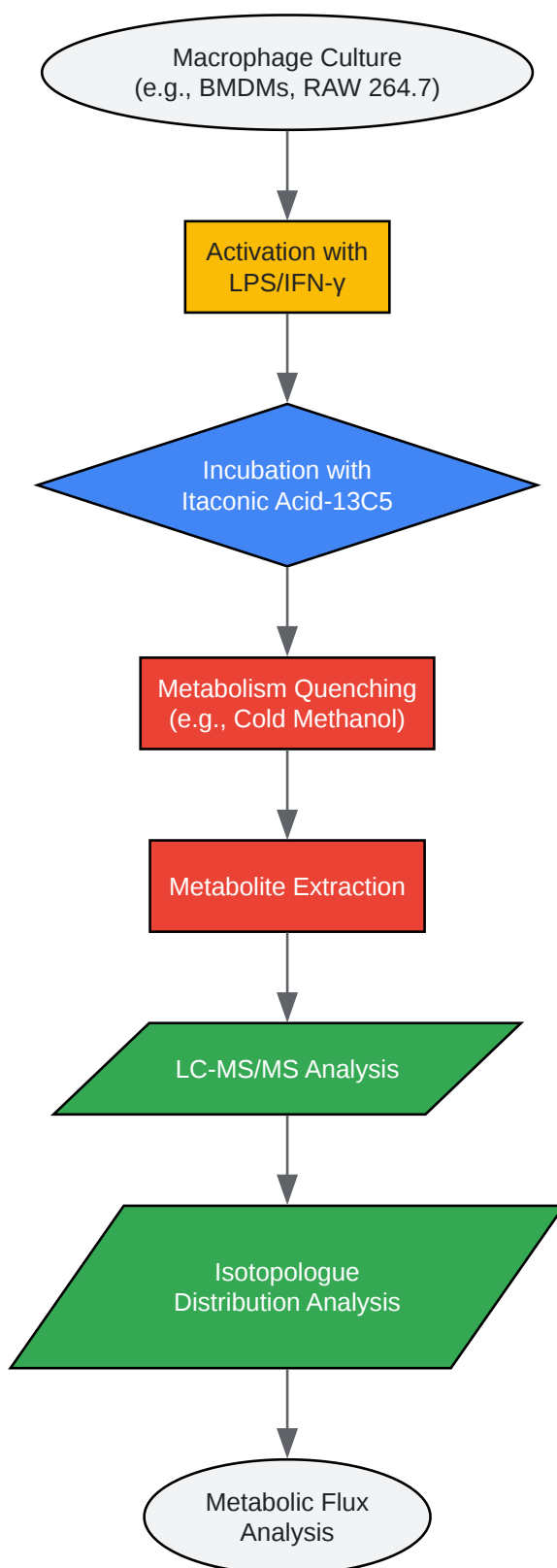
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Caption: Biosynthesis of Itaconic Acid from the TCA Cycle.



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Caption: Activation of the Nrf2 Pathway by Itaconic Acid.



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Caption: Experimental Workflow for $^{13}\text{C}_5$ -Itaconic Acid Tracing.

Experimental Protocols

Macrophage Culture and Activation

Cell Lines:

- RAW 264.7 (murine macrophage-like cell line)
- Bone Marrow-Derived Macrophages (BMDMs) from mice

Culture Conditions:

- RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- BMDMs are differentiated from bone marrow cells in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

Activation:

- To induce itaconic acid production, macrophages are typically stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN- γ) (e.g., 20 ng/mL) for a specified period (e.g., 24 hours).[\[3\]](#)[\[12\]](#)

¹³C5-Itaconic Acid Labeling Experiments

In Vitro Labeling:

- Culture and activate macrophages as described above.
- Replace the culture medium with fresh medium containing a known concentration of **Itaconic acid-¹³C5** (e.g., 1-10 mM).
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
- At each time point, rapidly quench metabolism and harvest the cells for metabolite extraction.

In Vivo Administration:

- Administer **Itaconic acid-13C5** to mice via intravenous or intraperitoneal injection at a specific dose (e.g., 400 mg/kg body weight).[\[13\]](#)[\[14\]](#)
- Collect blood and tissues at various time points post-injection.[\[13\]](#)[\[14\]](#)
- Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity.
- Store samples at -80°C until metabolite extraction.

Metabolite Extraction

- Quenching: Rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water or 2:2:1 methanol:acetonitrile:water), to the cells.[\[3\]](#)[\[15\]](#)
- Scraping and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
- Protein Precipitation: Incubate the samples at -20°C for at least 2 hours to precipitate proteins.[\[3\]](#)
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis of Itaconic Acid and its Isotopologues

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Separation:

- A reversed-phase C18 column is commonly used for separation.[\[3\]](#)
- The mobile phases typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[\[3\]](#)
- A gradient elution is employed to separate the metabolites.

Mass Spectrometry:

- Operate the mass spectrometer in negative ion mode.
- Use multiple reaction monitoring (MRM) to detect and quantify itaconic acid and its isotopologues. The precursor and product ion pairs for unlabeled and ¹³C5-labeled itaconic acid need to be optimized.

Succinate Dehydrogenase (SDH) Activity Assay

- Isolate mitochondria from macrophages or use whole-cell lysates.
- Measure oxygen consumption rates using a Seahorse XF Analyzer or a similar instrument.
- Provide succinate as a substrate for SDH.
- Inject varying concentrations of itaconic acid to determine its inhibitory effect on SDH-driven respiration.[\[16\]](#)
- Calculate the IC50 value, which represents the concentration of itaconic acid required to inhibit 50% of SDH activity.

Nrf2 Activation Reporter Assay

- Transfect macrophages with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene.
- Treat the transfected cells with different concentrations of itaconic acid or its derivatives.

- After a specified incubation period, lyse the cells and measure luciferase activity using a luminometer.
- An increase in luciferase activity indicates the activation of the Nrf2 pathway.[\[10\]](#)

Seahorse XF Assay for Metabolic Analysis

- Seed macrophages in a Seahorse XF microplate.
- Treat the cells with itaconic acid or other compounds of interest.
- Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
- Perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose to measure glycolysis, glycolytic capacity, and glycolytic reserve.

Quantitative Data on the Effects of Itaconic Acid

Parameter	Cell Type/System	Treatment	Result	Reference
SDH Inhibition	Permeabilized RAW 264.7 Macrophages	Increasing concentrations of itaconate (0-25 mM)	Dose-dependent inhibition of oxygen consumption rates	[16]
Isolated SDH	Itaconate	Competitive inhibitor	[6][7]	
Nrf2 Activation	Mouse Macrophages	4-octyl itaconate (OI)	Increased Nrf2 protein levels and expression of Nrf2 target genes (Hmox1, Nqo1)	[8]
Mouse Hepa1c1c7 cells	OI	CD value for NQO1 induction: 2 μ M	[17]	
Cytokine Production	LPS-stimulated Raw-264.7 cells	AI-Cells (delivering itaconic acid)	Dose-dependent inhibition of IL-1 β , IL-6, and TNF- α mRNA expression	[18]
Human Macrophages	Endogenous itaconate	Restrains inflammatory cytokine production (TNF α , IL-6, IL-1 β)	[12]	
Metabolite Levels	LPS-activated BMDMs	Dimethyl itaconate (DI)	Increased intracellular succinate levels	[6]

In vivo mouse model	Itaconate infusion (0.45 mM in plasma)	Increased plasma succinate and malate	[14]
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Conclusion and Future Directions

Itaconic acid-13C5 is a vital tool for dissecting the intricate roles of itaconic acid in immunometabolism. Its application in metabolic tracing studies has provided significant insights into how this metabolite modulates key cellular processes in immune cells. The detailed protocols and quantitative data presented in this guide offer a framework for researchers to design and execute robust experiments to further explore the therapeutic potential of targeting itaconic acid pathways.

Future research should focus on:

- Elucidating the full spectrum of proteins targeted by itaconic acid through covalent modification.
- Investigating the cell-type-specific effects of itaconic acid in different immune cell populations beyond macrophages.
- Developing more potent and specific derivatives of itaconic acid for therapeutic applications.
- Conducting comprehensive in vivo studies to validate the preclinical findings and assess the safety and efficacy of itaconate-based therapies in various disease models.

By leveraging the power of **Itaconic acid-13C5** and other advanced analytical techniques, the scientific community can continue to unravel the complexities of immunometabolism and pave the way for novel therapeutic strategies for a wide range of inflammatory and infectious diseases.

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